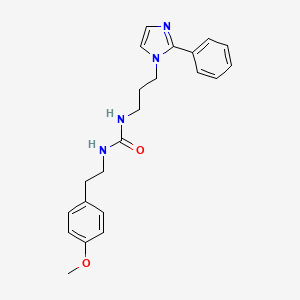

1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-28-20-10-8-18(9-11-20)12-14-25-22(27)24-13-5-16-26-17-15-23-21(26)19-6-3-2-4-7-19/h2-4,6-11,15,17H,5,12-14,16H2,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJXWMBKLOGSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a novel synthetic derivative exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps, often starting with the reaction of imidazole derivatives with substituted phenethyl groups. For instance, one method includes the use of 4-methoxyacetophenone and imidazole , leading to the formation of various urea derivatives through N-alkylation reactions in appropriate solvents like DMF or DMSO. The yield and purity of the synthesized compounds are typically assessed using techniques like HPLC and NMR spectroscopy .

Anticancer Properties

Research indicates that imidazole-containing compounds, including derivatives similar to this compound, exhibit promising anticancer activity. For example, studies have demonstrated that certain imidazole derivatives can inhibit tumor growth in xenograft models, suggesting a potential mechanism involving the modulation of cancer cell signaling pathways .

Antiurease Activity

Another significant aspect of the biological activity of this compound is its antiurease properties. Urease is an enzyme that catalyzes the hydrolysis of urea, contributing to various pathological conditions. Compounds containing imidazole rings have shown potent inhibition against urease activity, which is critical in managing conditions such as urease-related infections .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1 | 0.16 | Antiurease |

| 2 | 1.45 | Antiurease |

| 3 | 4.31 | Antiurease |

This table summarizes the IC50 values of various imidazole derivatives tested for their antiurease activity, highlighting their potential as therapeutic agents in treating infections caused by ureolytic bacteria.

Antioxidant Activity

In addition to its antiurease effects, the compound has been evaluated for antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Preliminary studies show that certain derivatives possess significant antioxidant activity, comparable to standard antioxidants like quercetin .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the pharmacological effects of imidazole derivatives:

- Antimicrobial Activity : In vitro studies have demonstrated that imidazole derivatives exhibit antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Aspergillus fumigatus. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

- Immunomodulatory Effects : Some derivatives have shown potential in modulating immune responses, particularly through interactions with immune checkpoint proteins like PD-1/PD-L1. This suggests a dual role in both anticancer therapy and immune regulation .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea exhibit significant antitumor effects. Studies have shown that these derivatives can inhibit cell growth in various cancer cell lines, with notable GI50 values indicating their potency:

| Cancer Type | GI50 (µM) |

|---|---|

| Non-small lung cancer | 1.7 |

| Prostate cancer | 15.9 |

| Ovarian cancer | 25.9 |

These results suggest that structural modifications may enhance the compound's effectiveness against specific cancer types.

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. Urea derivatives are known for their broad-spectrum antibacterial effects, as evidenced by minimum inhibitory concentrations (MIC) against common pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 |

| Streptococcus pyogenes | 0.06–0.12 |

| Haemophilus influenzae | 0.25–1 |

These findings indicate the potential of this compound in treating bacterial infections, making it a candidate for further clinical evaluation.

Oncology Research

The antitumor properties of this compound make it a valuable subject for oncology research, particularly in developing targeted therapies for resistant cancer types. Its ability to inhibit specific pathways involved in tumor growth can lead to novel treatment strategies.

Antimicrobial Research

Given its antimicrobial activity, this compound can be explored for developing new antibiotics or adjunct therapies for infections caused by resistant bacterial strains. Its mechanism of action and efficacy against various pathogens should be studied further to understand its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. By modifying different parts of the molecule, researchers can enhance its potency and selectivity towards specific targets.

Case Studies

Several studies have highlighted the biological relevance and therapeutic potential of similar compounds:

- Antitumor Efficacy Study : A study reported that urea derivatives exhibited selective cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy.

- Antimicrobial Properties Investigation : Another study focused on thiazole-containing urea derivatives demonstrated promising antibacterial activity, supporting the notion that modifications can enhance therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several urea and imidazole derivatives described in the evidence:

- Urea vs. S24’s purine moiety, however, may confer nucleotide-mimetic properties, broadening its kinase inhibition profile .

- Substituent Effects : The 4-methoxy group on the phenethyl chain likely improves solubility compared to halogenated analogs (e.g., HBK15’s chloro group), which may prioritize lipophilicity and membrane permeability . The 2-phenylimidazole in the target compound mirrors hydrophobic groups in ’s thiazole derivatives, suggesting affinity for aromatic-rich binding sites .

Physicochemical Properties

Data from analogous compounds suggest trends:

*Inference based on ’s urea derivatives (melting points 167–175°C for similar imidazole-urea compounds) .

- The 4-methoxy group likely reduces LogP compared to halogenated analogs (e.g., HBK15), balancing lipophilicity and solubility. Imidazole’s basicity may further influence pH-dependent solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methoxyphenethyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and what solvents/catalysts are typically employed?

- Methodological Answer : The compound is synthesized via a multi-step condensation reaction. Key steps include:

- Step 1 : Formation of the imidazole-propyl intermediate using 2-phenyl-1H-imidazole and 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under reflux .

- Step 2 : Coupling with 4-methoxyphenethyl isocyanate via urea bond formation in dichloromethane (DCM) at room temperature, catalyzed by triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.78 Å, b = 20.78 Å, c = 8.77 Å, β = 105.3°, and Z = 4 .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns methoxyphenyl (δ ~3.7 ppm for OCH₃), urea NH (δ ~6.2 ppm), and imidazole protons (δ ~7.5–8.0 ppm) .

- FTIR : Confirms urea C=O stretch (~1640 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions (e.g., imidazole ring alkylation)?

- Methodological Answer :

- Condition Screening : Test alternative solvents (e.g., acetonitrile vs. DMF) to reduce competing nucleophilic attacks.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Kinetic Monitoring : Track reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry .

Q. How to resolve contradictions between computational solubility predictions and experimental crystallinity data?

- Methodological Answer :

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess melting points (e.g., 364 K observed) and polymorphic transitions .

- Powder X-ray Diffraction (PXRD) : Compare simulated (from single-crystal data) and experimental patterns to detect amorphous vs. crystalline phases .

- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1–7.4) to correlate with partition coefficients (logP ~3.2 predicted) .

Q. What strategies are effective for designing analogs to improve target selectivity (e.g., kinase inhibition)?

- Methodological Answer :

- Substituent Modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., fluorine) to modulate electronic effects .

- Scaffold Hopping : Replace the urea linker with thiourea or sulfonamide groups to alter hydrogen-bonding capacity .

- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) and prioritize synthesis .

Q. How to design a robust experimental framework for in vitro bioactivity studies?

- Methodological Answer :

- Split-Plot Design : Assign compound concentrations (e.g., 0.1–100 µM) as main plots, cell lines (e.g., HEK293 vs. HeLa) as subplots, and time points (24–72 hr) as sub-subplots .

- Controls : Include positive (e.g., staurosporine for apoptosis) and vehicle controls (DMSO ≤0.1%).

- Endpoint Assays : Combine MTT viability assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

Q. How to evaluate environmental persistence and biodegradation pathways of the compound?

- Methodological Answer :

- OECD 301F Test : Measure aerobic biodegradation in activated sludge over 28 days via HPLC-UV quantification .

- Metabolite Identification : Use LC-QTOF-MS to detect hydroxylated or cleaved products (e.g., imidazole ring opening) .

- QSAR Modeling : Predict eco-toxicity endpoints (e.g., LC₅₀ for Daphnia magna) using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.